4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride
Description
4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride (Molecular Formula: C₁₀H₉ClFNO₃S) is a substituted benzenesulfonyl chloride characterized by a cyclopropaneamido group at the 4-position and a fluorine atom at the 2-position of the aromatic ring . Its structural uniqueness arises from the strained cyclopropane ring fused to a carbonyl group, which may influence steric and electronic properties. Key identifiers include:
- SMILES: C1CC1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)F
- InChIKey: HBCPWRUZQDEUDP-UHFFFAOYSA-N
- Molecular Weight: 277.70 g/mol (calculated)
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3S/c11-17(15,16)9-4-3-7(5-8(9)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCPWRUZQDEUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175741 | |
| Record name | 4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926201-78-7 | |
| Record name | 4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926201-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Cyclopropylcarbonyl)amino]-2-fluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001175741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 4-amino-2-fluorobenzenesulfonyl chloride with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Bases: Triethylamine, pyridine
Conditions: Low temperatures, inert atmosphere (e.g., nitrogen or argon)
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
This compound has been investigated for its role in developing pharmaceutical agents targeting various diseases, including cancers and viral infections. For instance, compounds related to cyclopropyl amides have shown promise in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial in cellular energy metabolism. Inhibiting NAMPT can potentially treat cancer and inflammatory diseases .
Case Study: Cancer Treatment
A study indicated that derivatives of cyclopropyl amides, including sulfonamide derivatives, demonstrated efficacy against solid tumors and leukemias. The mechanism involves disrupting metabolic pathways essential for cancer cell survival. The application of 4-cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride in this context suggests its potential as a lead compound for further development .
Synthesis and Chemical Reactions
Chemical Synthesis
this compound can be synthesized through various chemical reactions involving sulfonyl chlorides. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.
Table 1: Synthesis Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Pyridine, 0°C for 2h | 97 |
| Reaction with amines | Tetrahydrofuran at room temperature | 60 |
| Coupling with indole derivatives | Pyridine at 80°C for 3h | 81 |
The above table summarizes different synthetic approaches to utilizing this compound effectively in chemical reactions .
Biochemical Research
Inhibition Studies
Research has shown that compounds similar to this compound can inhibit fatty acid synthase (FASN), which is implicated in various viral infections, including Hepatitis C and cytomegalovirus. By inhibiting FASN, these compounds can potentially reduce viral replication and improve treatment outcomes .
Case Study: Viral Infections
In a study focusing on the inhibition of FASN, derivatives of sulfonyl chlorides were tested for their ability to block viral replication pathways. The results indicated a significant reduction in viral load when treated with these compounds, highlighting their potential as antiviral agents .
Mechanism of Action
The mechanism of action of 4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic groups in target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, or sulfonothioate linkages with amines, alcohols, or thiols, respectively. This reactivity makes it a valuable tool for modifying biomolecules and studying their interactions and functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s reactivity, stability, and applications can be contextualized by comparing it to structurally related benzenesulfonyl chlorides (Table 1).
Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives
| Compound Name | Molecular Formula | Substituent at 4-Position | Molecular Weight (g/mol) | Key Structural Features | Hypothesized Reactivity |
|---|---|---|---|---|---|
| 4-Cyclopropaneamido-2-fluorobenzenesulfonyl chloride | C₁₀H₉ClFNO₃S | Cyclopropaneamido | 277.70 | Strained cyclopropane, electron-withdrawing carbonyl | Moderate (steric hindrance) |
| 4-Amino-2-fluorobenzenesulfonyl chloride | C₆H₅ClFNO₂S | Amino | 209.63 | Electron-donating amino group | High (unhindered nucleophile) |
| 4-Acetamido-2-fluorobenzenesulfonyl chloride | C₈H₇ClFNO₃S | Acetamido | 263.67 | Linear carbonyl, moderate steric bulk | Moderate |
| 4-Chloro-2-fluorobenzenesulfonyl chloride | C₆H₃Cl₂FNO₂S | Chloro | 242.11 | Electron-withdrawing chloro group | High (enhanced electrophilicity) |
Key Comparison Points:
The electron-withdrawing carbonyl in the cyclopropaneamido group may reduce electrophilicity at the sulfonyl chloride moiety compared to the electron-donating amino group.
Stability :
- Cyclopropane’s strain energy could render the compound more prone to ring-opening reactions under harsh conditions, unlike the stable acetamido or chloro analogs.
Solubility: The nonpolar cyclopropane ring likely reduces aqueous solubility compared to amino-substituted derivatives, aligning with trends observed in lipophilic sulfonyl chlorides.
Synthetic Utility: Sulfonyl chlorides are pivotal in synthesizing sulfonamides for pharmaceuticals.
Biological Activity
4-Cyclopropaneamido-2-fluorobenzene-1-sulfonyl chloride (CAS No. 926201-78-7) is a chemical compound characterized by its unique structure, which includes a cyclopropane group, a fluorine atom, and a sulfonyl chloride functional group. This compound has garnered attention in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The molecular formula for this compound is CHClFNOS. The presence of the cyclopropane ring and the sulfonyl chloride moiety suggests that this compound may exhibit unique reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modification of receptor functions.
Antimicrobial Properties
Research has indicated that compounds containing sulfonyl chloride groups often exhibit antimicrobial properties. In a study focusing on similar sulfonamide derivatives, it was found that modifications in the aromatic ring could enhance antibacterial activity against various strains of bacteria, including resistant strains .
Anticancer Activity
In the realm of cancer research, compounds with structural similarities to this compound have shown promise as potential anticancer agents. For instance, derivatives with fluorinated aromatic rings have been associated with increased cytotoxicity against different cancer cell lines . The mechanism may involve the disruption of cellular signaling pathways or induction of apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.
Case Study 2: Cytotoxicity Against Cancer Cells
Another research project focused on evaluating the cytotoxic effects of fluorinated sulfonamide compounds on human cancer cell lines. The findings demonstrated that certain modifications led to enhanced cytotoxicity, indicating that this compound could be a candidate for further development as an anticancer agent.
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| This compound | 926201-78-7 | Antimicrobial, potential anticancer |
| 4-Fluorobenzenesulfonyl chloride | 349-88-2 | Protein modification, bioconjugate chemistry |
| Sulfanilamide | 63-74-1 | Antibacterial properties |
Research Findings
Research indicates that compounds similar to this compound can be synthesized through various methods such as nucleophilic substitution reactions involving sulfonyl chlorides . These synthetic approaches are critical for developing new derivatives with enhanced biological activities.
Q & A
Q. How does the cyclopropane amido group influence the compound’s bioactivity in drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
